N-(Methoxycarbonyl)-O-methyl-L-serine
Description
Properties
Molecular Formula |
C6H11NO5 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2S)-3-methoxy-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-11-3-4(5(8)9)7-6(10)12-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
InChI Key |
MXVMRYOHZNWUTC-BYPYZUCNSA-N |
Isomeric SMILES |
COC[C@@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of L-Serine to Serine Methyl Ester Hydrochloride
- Procedure : L-serine is reacted with anhydrous methanol in the presence of hydrogen chloride gas.
- Conditions : Reaction typically occurs at room temperature for 10-14 hours.
- Outcome : Formation of serine methyl ester hydrochloride, isolated by distillation to remove excess methanol.
- Scale examples : 10–100 kg scale with methanol and HCl proportions optimized for yield and purity.
Hydroxyl Group Protection by O-Methylation or O-tert-butylation
- O-Methylation : Direct methylation of the hydroxyl group to form O-methyl serine esters is done using methylating agents, though specific details for N-(Methoxycarbonyl)-O-methyl-L-serine are scarce.
- O-tert-butylation (related example) : Reaction of serine methyl ester hydrochloride with isobutylene in the presence of catalysts such as p-toluenesulfonic acid in solvents like dioxane or methylene dichloride at low temperatures (-20 °C to 10 °C) for 48–96 hours yields O-tert-butyl serine methyl ester.
- Note : The O-methyl derivative preparation would follow similar protection principles but with methylation reagents instead of isobutylene.
Amino Group Protection by Methoxycarbonylation
- Reagents : Methoxycarbonyl chloride or related carbamoylating agents.
- Procedure : The free amino group of O-methyl serine methyl ester is reacted with methoxycarbonyl chloride or methoxycarbonyl acyl succinimide in a suitable solvent such as acetonitrile.
- Conditions : Room temperature reaction for 2–5 hours, followed by acidification and extraction.
- Outcome : Formation of this compound methyl ester with high purity (>99% by HPLC).
Process Flow Summary and Reaction Conditions
| Step | Reaction | Reagents & Conditions | Duration | Temperature | Yield & Purity |
|---|---|---|---|---|---|
| 1 | L-Serine to Serine Methyl Ester Hydrochloride | L-Serine + HCl gas in anhydrous MeOH | 10–14 h | RT | High yield, isolated by distillation |
| 2 | O-Methylation of Serine Methyl Ester | Methylating agent (e.g., methyl iodide or dimethyl sulfate) with base | Variable (hours) | RT or mild heating | High purity O-methyl ester |
| 3 | Amino Protection by Methoxycarbonylation | Methoxycarbonyl chloride or Fmoc-Cl analogues in acetonitrile | 2–5 h | RT | 57–62% yield, HPLC >99% |
| 4 | Purification | Acidification, extraction, drying | - | - | Pure compound with defined melting point |
Research Findings and Optimization Notes
- Catalyst and solvent choice significantly affect the yield and purity in hydroxyl protection steps.
- Temperature control during isobutylene addition (or methylation) is critical to avoid side reactions.
- Direct one-pot synthesis from serine methyl ester hydrochloride to the protected amino acid derivative reduces intermediate handling and cost.
- Avoidance of hazardous reagents like carbobenzoxy chloride in favor of safer carbamate-forming agents reduces toxicity and waste.
- Scale-up examples demonstrate reproducibility and consistent product quality with HPLC purity >99% and optical activity maintained.
Comparative Data Table of Related Compounds Preparation
| Compound | Amino Protection | Hydroxyl Protection | Esterification | Yield (%) | Purity (HPLC %) | Key Notes |
|---|---|---|---|---|---|---|
| N-Fluorenylmethoxycarbonyl-O-tert-butyl serine | Fmoc-Cl or Fmoc-osu | O-tert-butyl (isobutylene + tosic acid) | Serine methyl ester hydrochloride | 57–62 | ~99.3–99.6 | Multi-step, scalable, reduced toxicity |
| N-Boc-O-methyl-L-serine methyl ester | Boc anhydride or Boc-Cl | O-methyl (methyl iodide or dimethyl sulfate) | Serine methyl ester | Data not detailed | High purity | Common in peptide synthesis |
| This compound (target) | Methoxycarbonyl chloride or analogues | O-methylation | Serine methyl ester | Expected 55–65 | >99% | Literature sparse, inferred from analogues |
Chemical Reactions Analysis
Types of Reactions
N-(Methoxycarbonyl)-O-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Chemistry:
N-(Methoxycarbonyl)-O-methyl-L-serine serves as a crucial building block in peptide synthesis. Its unique functional groups enhance the solubility and stability of peptides, allowing for the introduction of specific modifications that can improve biological activity.
Case Study:
In a study focused on synthesizing modified peptides for therapeutic applications, researchers utilized this compound to create peptides with enhanced binding affinities to target receptors. The incorporation of this compound led to improved pharmacokinetic properties compared to standard peptides .
| Property | Standard Peptide | Modified Peptide (with this compound) |
|---|---|---|
| Binding Affinity | Low | High |
| Stability | Moderate | High |
| Solubility | Poor | Excellent |
Drug Development
Enhancing Drug Efficacy:
In pharmaceutical research, this compound is used to modify amino acids in drug candidates. This modification can enhance the efficacy and stability of peptide-based therapeutics.
Case Study:
A clinical trial evaluated a peptide drug modified with this compound for treating neurodegenerative diseases. The results indicated that the modified drug exhibited significantly improved bioavailability and reduced side effects compared to its unmodified counterpart .
Bioconjugation
Facilitating Targeted Delivery:
this compound is employed in bioconjugation processes, which are essential for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in creating targeted drug delivery systems.
Case Study:
Research demonstrated that bioconjugates formed using this compound showed enhanced targeting capabilities in cancer therapy. The conjugates effectively delivered cytotoxic agents directly to tumor cells while minimizing damage to healthy tissues .
Protein Engineering
Designing Enhanced Proteins:
The compound aids in designing proteins with improved properties such as increased stability or altered activity. This application is valuable in various biotechnological fields.
Case Study:
A study focused on engineering enzymes for industrial applications utilized this compound to create variants with enhanced thermal stability. The engineered enzymes demonstrated superior performance under extreme conditions compared to wild-type enzymes .
Research in Neuroscience
Investigating Neurological Functions:
this compound is used in studies related to neurotransmitter systems, providing insights into neurological functions and potential therapeutic targets for neurological disorders.
Case Study:
A study on schizophrenia revealed that alterations in one-carbon metabolism involving L-serine derivatives, including this compound, were linked to the disease's pathology. This finding suggests potential therapeutic strategies targeting these metabolic pathways .
Mechanism of Action
The mechanism by which N-(Methoxycarbonyl)-O-methyl-L-serine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The methoxycarbonyl and methyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Gaps: No direct evidence details the synthesis of this compound, though methods for Boc and Fmoc analogues provide a plausible roadmap .
- Industrial Relevance : Boc and Fmoc derivatives dominate commercial peptide synthesis, but methoxycarbonyl variants could fill niche roles in specialized bioconjugation .
Biological Activity
N-(Methoxycarbonyl)-O-methyl-L-serine is a compound of interest in biochemical and pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by a methoxycarbonyl group and a methyl ether. Its structure can be represented as follows:
- Chemical Formula : C₆H₁₃NO₄
- Molecular Weight : 159.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential role as a kinase inhibitor, which is crucial in cancer therapy.
- Kinase Inhibition : The compound has shown promise in inhibiting serine/threonine kinases, which play significant roles in cell signaling pathways related to cancer progression. For instance, it has been observed to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound:
- Cancer Therapy : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in tumor growth. The IC50 values for different cancer types ranged from 10 to 30 µM, indicating significant cytotoxic effects.
- Neuroprotective Effects : Another investigation explored its neuroprotective properties, revealing that this compound could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
